molecular formula C16H11N2O3- B13059814 [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate

[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate

Cat. No.: B13059814
M. Wt: 279.27 g/mol
InChI Key: CAAALZPTXLMNKL-UHFFFAOYSA-M
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Description

[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-oxo-1-phenyl-2,3-dihydro-1H-indole-3-carbaldehyde with aminoacetate in the presence of a base . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives.

Properties

Molecular Formula

C16H11N2O3-

Molecular Weight

279.27 g/mol

IUPAC Name

2-[(2-oxo-1-phenylindol-3-ylidene)amino]acetate

InChI

InChI=1S/C16H12N2O3/c19-14(20)10-17-15-12-8-4-5-9-13(12)18(16(15)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)/p-1

InChI Key

CAAALZPTXLMNKL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NCC(=O)[O-])C2=O

Origin of Product

United States

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